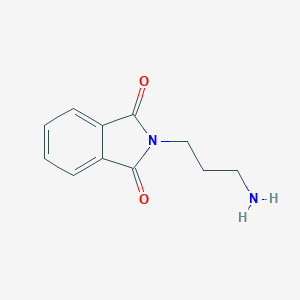
2-(3-Aminopropyl)isoindoline-1,3-dione
説明
“2-(3-Aminopropyl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “2-(3-Aminopropyl)isoindoline-1,3-dione” has been confirmed by various methods such as elemental and spectral analysis . The InChI code for this compound is1S/C11H12N2O2/c12-6-3-7-13-10 (14)8-4-1-2-5-9 (8)11 (13)15/h1-2,4-5H,3,6-7,12H2 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline/isoindoline-1,3-dione derivatives have been monitored by techniques such as TLC . The products were then purified with a methodology as green as possible .Physical And Chemical Properties Analysis
The compound “2-(3-Aminopropyl)isoindoline-1,3-dione” has a molecular weight of 204.23 . It is stored at room temperature in an inert atmosphere .科学的研究の応用
Pharmaceutical Synthesis
N-(3-AMINO-PROPYL)-PHTHALIMIDE: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of additional functional groups, making it versatile for creating a wide range of therapeutic agents. The compound’s reactivity with different chemical reagents enables the development of novel drugs with potential applications in treating diseases .
Herbicides
The chemical properties of 2-(3-Aminopropyl)isoindoline-1,3-dione make it a candidate for the development of new herbicides. Its ability to interfere with the growth of certain plants can be harnessed to control unwanted vegetation in agricultural settings, potentially leading to more efficient crop production .
Colorants and Dyes
This compound’s molecular structure allows it to bind to various substrates, making it useful in the creation of colorants and dyes. Its application in this field could lead to the development of new materials with specific color properties for industrial and artistic use .
Polymer Additives
N-(3-AMINO-PROPYL)-PHTHALIMIDE: can be used to modify the properties of polymers. By incorporating it into polymer chains, it’s possible to enhance the material’s characteristics such as durability, flexibility, and resistance to chemicals .
Organic Synthesis
As a building block in organic synthesis, 2-(3-Aminopropyl)isoindoline-1,3-dione is involved in the construction of complex organic molecules. Its incorporation into larger structures is crucial for the synthesis of compounds used in various chemical industries .
Photochromic Materials
The compound’s ability to change color upon exposure to light makes it an interesting candidate for the development of photochromic materials. These materials have applications in smart windows, sunglasses, and information storage devices, where they respond to light stimuli with a reversible color change .
Antipsychotic Agents
Research suggests that derivatives of 2-(3-Aminopropyl)isoindoline-1,3-dione may interact with dopamine receptors, indicating potential use as antipsychotic agents. This application is particularly relevant in the treatment of disorders such as schizophrenia .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by N-(3-AMINO-PROPYL)-PHTHALIMIDE derivatives points to a possible role in treating Alzheimer’s disease. Preventing the formation of these protein aggregates could be key in managing or slowing the progression of this neurodegenerative condition .
Safety And Hazards
特性
IUPAC Name |
2-(3-aminopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYNTUZHJDDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559555 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)isoindoline-1,3-dione | |
CAS RN |
4773-14-2 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)
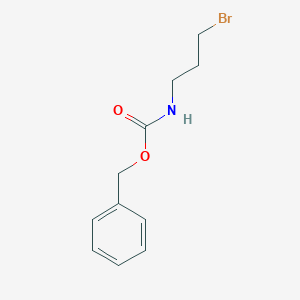
![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)

![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)


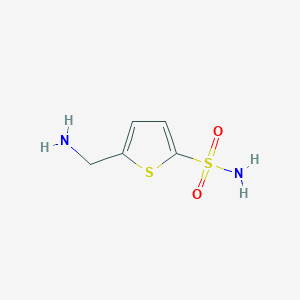

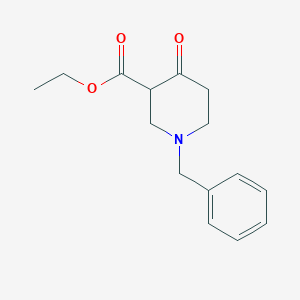
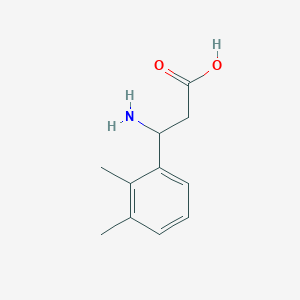
![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)
